molecular formula C18H14N2O4 B12951159 2-(4-hydroxyphenyl)-3-(1H-imidazol-1-yl)-2H-chromene-5,7-diol CAS No. 89782-01-4

2-(4-hydroxyphenyl)-3-(1H-imidazol-1-yl)-2H-chromene-5,7-diol

Cat. No.: B12951159
CAS No.: 89782-01-4
M. Wt: 322.3 g/mol
InChI Key: GPBNLQHCVZKIOE-UHFFFAOYSA-N
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Description

2-(4-hydroxyphenyl)-3-(1H-imidazol-1-yl)-2H-chromene-5,7-diol is a complex organic compound that features a chromene core substituted with hydroxyphenyl and imidazolyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-hydroxyphenyl)-3-(1H-imidazol-1-yl)-2H-chromene-5,7-diol typically involves multi-step organic reactions. One common approach is the condensation of 4-hydroxybenzaldehyde with 3-(1H-imidazol-1-yl)-2H-chromen-5,7-diol under acidic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid and requires careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-hydroxyphenyl)-3-(1H-imidazol-1-yl)-2H-chromene-5,7-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form quinones.

    Reduction: The imidazole ring can be reduced under specific conditions.

    Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of reduced imidazole derivatives.

    Substitution: Formation of alkylated or acylated phenolic derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antioxidant and anti-inflammatory properties.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(4-hydroxyphenyl)-3-(1H-imidazol-1-yl)-2H-chromene-5,7-diol involves its interaction with specific molecular targets. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, while the imidazole ring can coordinate with metal ions or interact with enzyme active sites. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1H-Imidazol-1-yl)phenol
  • 4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol
  • 1-(4-Hydroxyphenyl)imidazole

Uniqueness

2-(4-hydroxyphenyl)-3-(1H-imidazol-1-yl)-2H-chromene-5,7-diol is unique due to the presence of both hydroxyphenyl and imidazolyl groups on a chromene core. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

89782-01-4

Molecular Formula

C18H14N2O4

Molecular Weight

322.3 g/mol

IUPAC Name

2-(4-hydroxyphenyl)-3-imidazol-1-yl-2H-chromene-5,7-diol

InChI

InChI=1S/C18H14N2O4/c21-12-3-1-11(2-4-12)18-15(20-6-5-19-10-20)9-14-16(23)7-13(22)8-17(14)24-18/h1-10,18,21-23H

InChI Key

GPBNLQHCVZKIOE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2C(=CC3=C(C=C(C=C3O2)O)O)N4C=CN=C4)O

Origin of Product

United States

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